

# Synonyms for Betazole in scientific literature (Ametazole, Gastramine, Histalog)

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## Compound of Interest

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## A Technical Guide to Betazole and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Betazole** and its synonyms—Ametazole, Gastramine, and Histalog—potent histamine H2 receptor agonists that have historically served as valuable tools in physiological and pharmacological research. This document details their mechanism of action, summarizes key quantitative data from scientific literature, provides detailed experimental protocols, and visualizes associated signaling pathways and experimental workflows.

## Introduction and Pharmacological Profile

**Betazole**, chemically known as 3-(2-aminoethyl)pyrazole, is a structural analog of histamine.[1][2][3] It acts as a selective agonist for the histamine H2 receptor, a G-protein coupled receptor primarily located on the basolateral membrane of parietal cells in the stomach.[4][5] Marketed under various names including Ametazole, Gastramine, and Histalog, its principal pharmacological effect is the stimulation of gastric acid secretion.[1][2][3] This property led to its widespread use as a diagnostic agent to assess maximal gastric acid output, aiding in the investigation of conditions such as Zollinger-Ellison syndrome, and in research to understand the physiology of gastric secretion.[6][7][8][9][10][11][12][13][14][15][16]

**Betazole** exhibits greater selectivity for the H2 receptor compared to histamine, with minimal activity at H1 receptors, thus reducing the incidence of histamine-related side effects like hypotension and bronchoconstriction.[3]

## Quantitative Pharmacological Data

The following tables summarize the quantitative effects of **Betazole** (Histalog) on gastric acid and pepsinogen secretion as reported in scientific literature. Direct comparative potency data (e.g., EC50) for all synonyms is limited; however, the presented data provides insights into their physiological activity.

Table 1: Effect of **Betazole** (Histalog) on Serum Group I Pepsinogen (PG I) Levels[17][18]

Condition	Number of Patients	Mean Change in Serum PG I (at 2 hours post-administration)	Range of Change in Serum PG I
Recurrent Ulcer (post-vagotomy)	20	+16.5% ( $\pm$ 2.2% SE)	98.9% to 135.7% of basal
No Recurrent Ulcer (post-vagotomy)	30	-25.0% ( $\pm$ 4.3% SE)	46.9% to 142.4% of basal
Unoperated Patients (n=245)	10 (4.1%)	<92% of basal (Negative Response)	-
Postoperative Patients (n=73)	31 (42.5%)	<92% of basal (Negative Response)	-

Table 2: Association of **Betazole**-Induced Serum PG I Response with Peak Acid Output (PAO) [18]

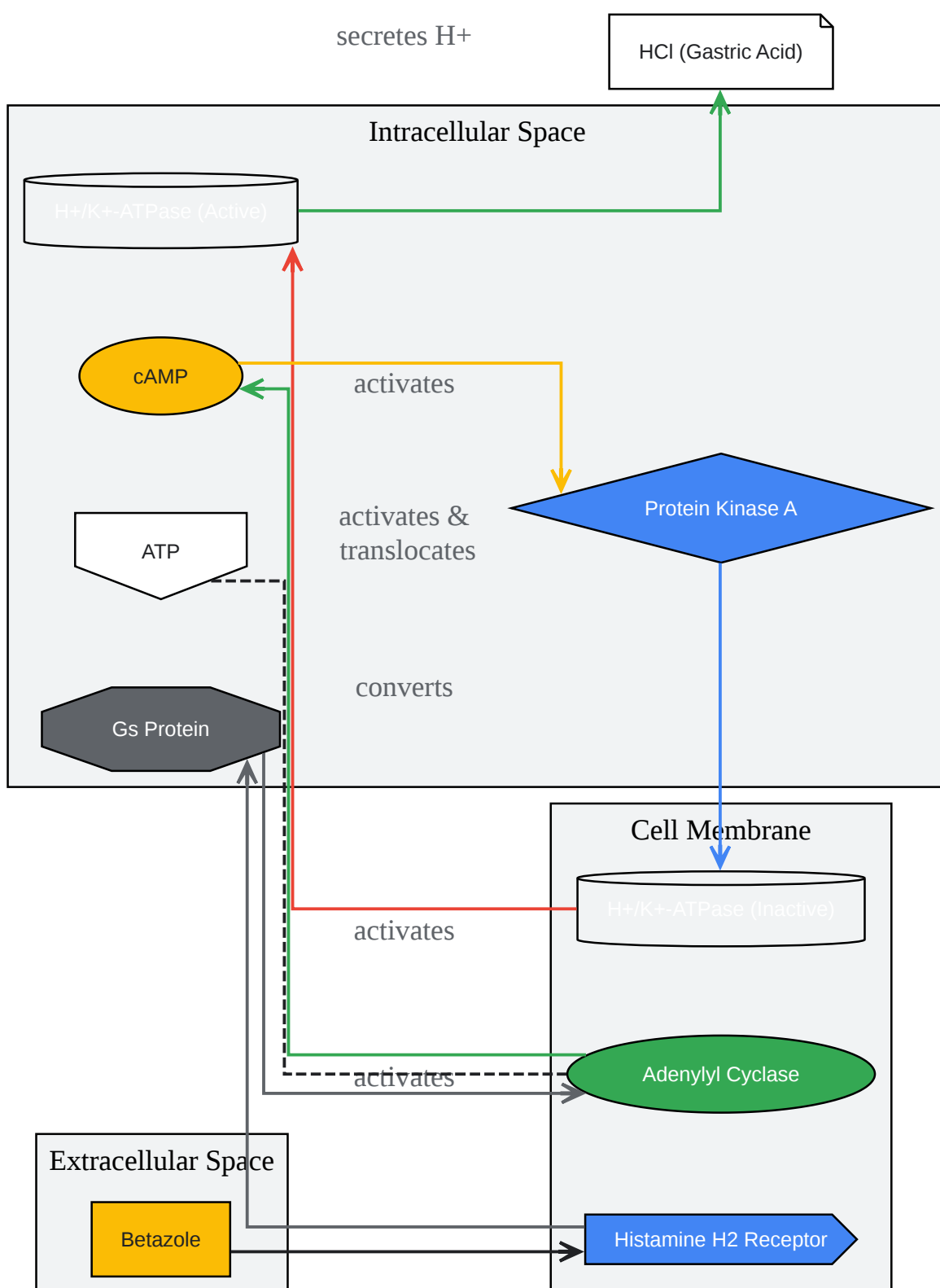
Serum PG I Response (2-hr level)	Number of Patients	Patients with PAO < 10 mEq/hr	Patients with PAO > 10 mEq/hr
Negative (<92% of basal) - Unoperated	10	7 (70%)	3 (30%)
Negative (<92% of basal) - Postoperative	31	29 (93.5%)	2 (6.5%)
Positive (>92% of basal)	277	19 (6.9%)	258 (93.1%)

## Signaling Pathway

**Betazole**, as a histamine H2 receptor agonist, initiates a well-defined signaling cascade within gastric parietal cells, leading to the secretion of hydrochloric acid.

## Histamine H2 Receptor Signaling Cascade

The binding of **Betazole** to the H2 receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gas subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[19][20] The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump actively transports hydrogen ions into the gastric lumen in exchange for potassium ions, resulting in the secretion of hydrochloric acid.[21]



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### Histamine H2 Receptor Signaling Pathway

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **Betazole** (Histalog).

### Protocol for Betazole (Histalog)-Stimulated Gastric Acid Secretion Analysis in Humans

This protocol is a composite of methodologies described in the literature for assessing maximal acid output.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[22\]](#)[\[23\]](#)

Objective: To measure basal and **Betazole**-stimulated gastric acid secretion.

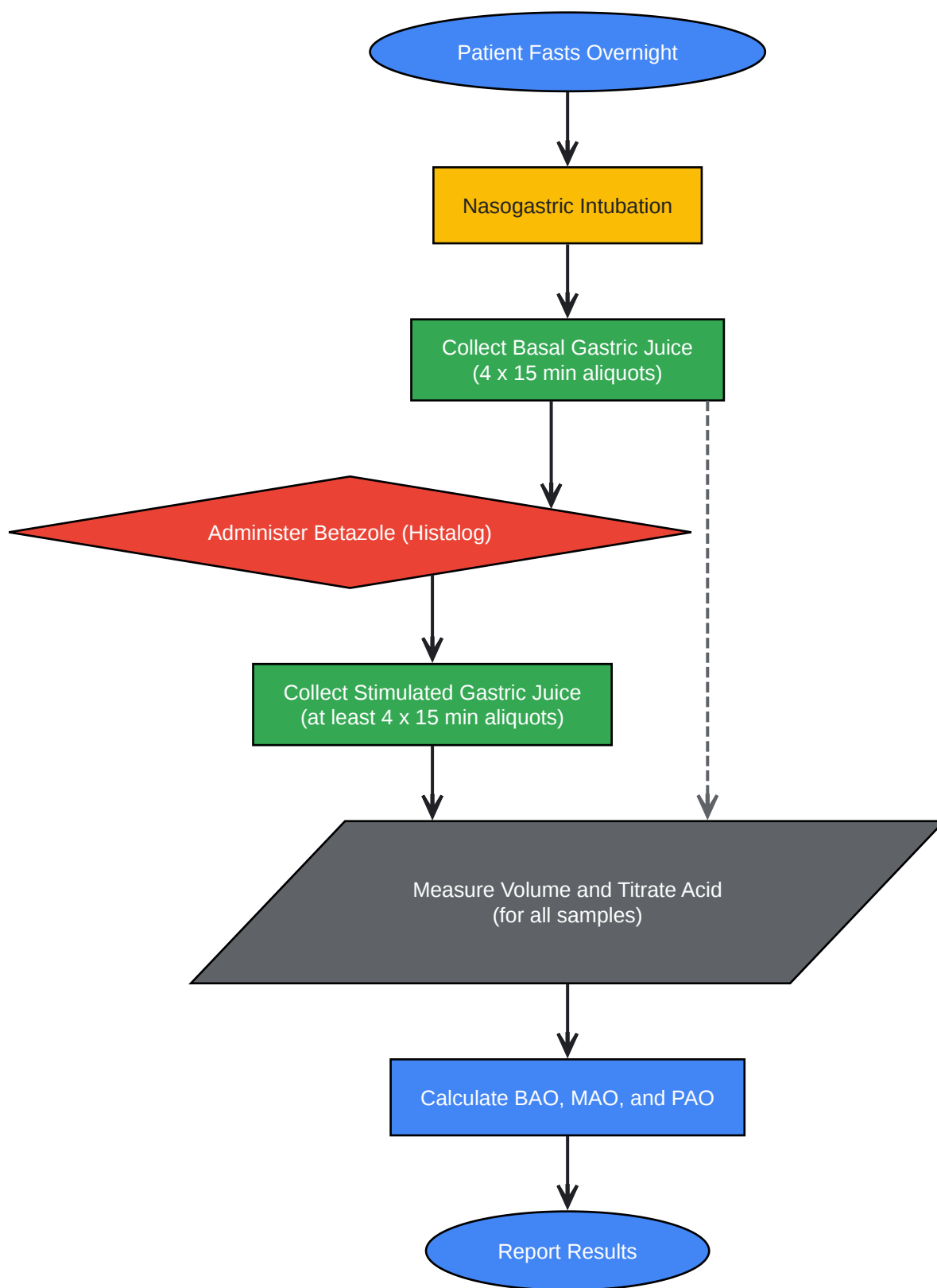
Materials:

- Nasogastric tube
- Aspiration pump
- pH meter
- Titration equipment (burette, standardized NaOH solution)
- Phenol red indicator
- **Betazole** hydrochloride (Histalog) solution for injection
- Collection vials

Procedure:

- Patient Preparation: The subject should fast overnight (at least 8 hours).
- Nasogastric Intubation: A nasogastric tube is inserted into the stomach, and its correct placement is confirmed.
- Basal Acid Output (BAO) Measurement:

- The entire resting gastric content is aspirated and discarded.
- Gastric juice is then collected continuously for one hour in four 15-minute aliquots.
- The volume of each sample is measured.
- The acid concentration of each sample is determined by titration with 0.1 N NaOH to a pH of 7.0, using a pH meter or phenol red indicator.
- BAO is expressed as milliequivalents of HCl secreted per hour (mEq/hr).
- **Betazole Administration:** **Betazole** hydrochloride (Histalog) is administered subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.
- **Stimulated Acid Output Measurement:**
  - Following **Betazole** administration, gastric juice is collected for at least one hour, typically in 15-minute aliquots.
  - The volume and acid concentration of each sample are determined as described for the basal collection.
- **Maximal Acid Output (MAO) and Peak Acid Output (PAO) Calculation:**
  - MAO: The total acid output in the first hour after stimulation.
  - PAO: The highest acid output in any two consecutive 15-minute post-stimulation samples, multiplied by 2 to express the rate per hour.



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### Gastric Acid Secretion Test Workflow

# Protocol for Competitive Radioligand Binding Assay for the Histamine H2 Receptor

This protocol is a generalized procedure based on standard radioligand binding assays for G-protein coupled receptors, using [ $^3\text{H}$ ]-tiotidine as the radioligand.<sup>[2][17][18][24]</sup>

Objective: To determine the binding affinity ( $K_i$ ) of **Betazole** for the histamine H2 receptor.

Materials:

- Cell membranes expressing the histamine H2 receptor (e.g., from transfected cell lines or tissue homogenates)
- [ $^3\text{H}$ ]-tiotidine (radioligand)
- Unlabeled **Betazole** (competitor)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation fluid
- Liquid scintillation counter
- 96-well filter plates and vacuum manifold (optional)

Procedure:

- Membrane Preparation: Prepare a suspension of cell membranes in binding buffer to a known protein concentration.
- Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:
  - Total Binding: Membranes + [ $^3\text{H}$ ]-tiotidine (at a concentration near its  $K_d$ ).



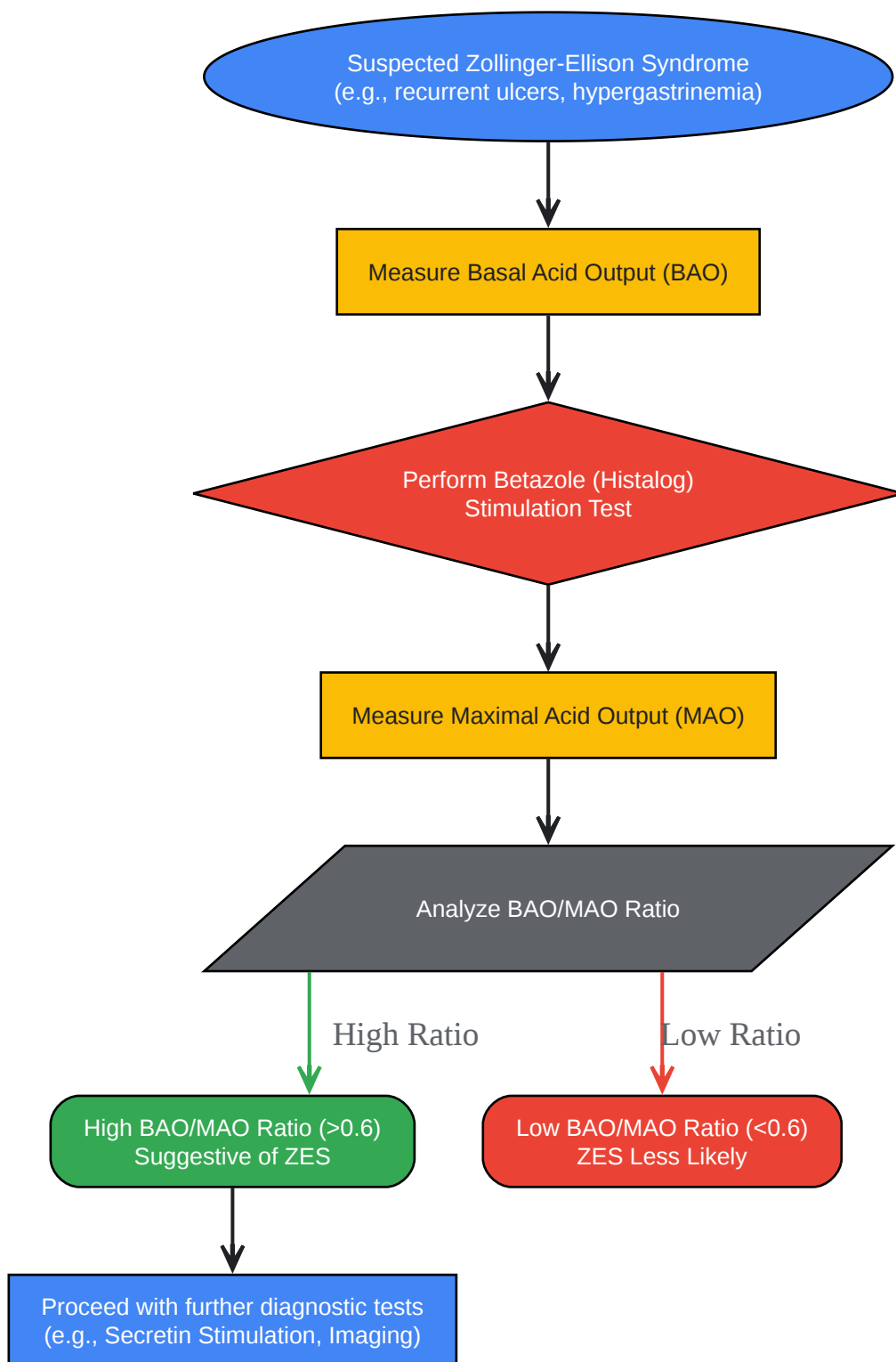
- Non-specific Binding (NSB): Membranes + [<sup>3</sup>H]-tiotidine + a high concentration of unlabeled tiotidine (e.g., 10 μM).
- Competition: Membranes + [<sup>3</sup>H]-tiotidine + varying concentrations of unlabeled **Betazole**.
- Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting NSB from total binding.
  - Plot the percentage of specific binding against the log concentration of **Betazole**.
  - Determine the IC<sub>50</sub> value (the concentration of **Betazole** that inhibits 50% of specific [<sup>3</sup>H]-tiotidine binding) from the competition curve.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant for the receptor.

## Application in the Diagnosis of Zollinger-Ellison Syndrome

**Betazole** (Histalog) stimulation testing was historically a key component in the diagnostic workup for Zollinger-Ellison syndrome (ZES), a condition characterized by a gastrin-secreting tumor (gastrinoma).<sup>[9][12][13][14][15][16][25]</sup> The test helps to differentiate ZES from other causes of hypergastrinemia. While secretin stimulation is now more commonly used, understanding the logic of the **Betazole** test remains relevant.

The diagnostic algorithm involves measuring basal acid output (BAO) and then maximal acid output (MAO) after stimulation with **Betazole**. In patients with ZES, the gastrinoma causes

near-maximal stimulation of parietal cells even in the basal state. Therefore, there is a large BAO and only a small increase in acid secretion after **Betazole** administration.



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## Zollinger-Ellison Syndrome Diagnostic Logic

## Conclusion

**Betazole** and its synonyms have been instrumental in advancing our understanding of gastric physiology and in the clinical diagnosis of acid-related disorders. While newer agents and diagnostic methods have largely replaced their clinical use, they remain relevant compounds in the context of scientific research. This guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and experimental application of these classic histamine H2 receptor agonists.

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